3-硝基-4-吡咯烷-1-基苯甲酸

描述

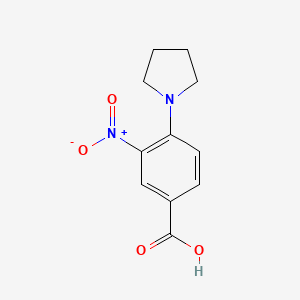

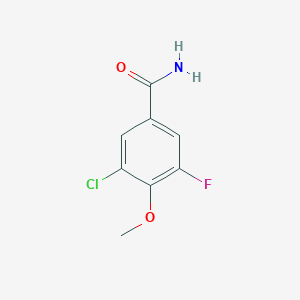

The compound of interest, 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, is a nitro-substituted benzoic acid derivative with a pyrrolidinyl group attached to the benzene ring. This structure suggests potential for interesting chemical reactivity and interactions due to the presence of both electron-withdrawing nitro groups and an electron-donating pyrrolidinyl group. The compound is likely to be of interest in the field of organic chemistry and materials science for its potential applications in synthesis and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of nitro-substituted heterocyclic compounds can be complex, involving multiple steps and various reagents. For example, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones involves the reaction of substituted phenylaminoisoxazolones with a nitropyridine group, leading to the formation of imidazo[1,2-a]pyridines and indoles upon reaction with triethylamine . Although this does not directly describe the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, it provides insight into the types of reactions that nitro-substituted aromatic compounds can undergo.

Molecular Structure Analysis

The molecular structure of nitro-substituted compounds can be significantly influenced by the presence of the nitro group. For instance, the crystal structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, determined by powder diffraction, reveals a planar system of two conjugated heterocycles forming a dihedral angle with the phenyl ring, with the nitro group being coplanar with the phenyl fragment . This suggests that in 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, the nitro group may also influence the overall molecular conformation and possibly the reactivity.

Chemical Reactions Analysis

Nitro groups in aromatic compounds are known to facilitate various chemical reactions. For example, in the study of 2-chloro-3-nitroimidazo[1,2-a]pyridine, the nitro group was found to be crucial for enabling chlorine displacement in nucleophilic aromatic substitution reactions . This indicates that the nitro group in 3-Nitro-4-pyrrolidin-1-ylbenzoic acid could play a similar role in facilitating chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted aromatic compounds can be diverse. For instance, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals show that the presence of nitro and amino groups leads to a variety of hydrogen bonding interactions, affecting the compound's solid-state architecture . Similarly, the presence of a nitro group in 3-Nitro-4-pyrrolidin-1-ylbenzoic acid is likely to influence its physical properties, such as solubility and melting point, as well as its ability to form hydrogen bonds and other non-covalent interactions.

科学研究应用

医药化学中的硝基咪唑

硝基咪唑以硝基和咪唑环的组合为特征,在医药化学中展现出广泛的潜在应用,包括作为抗癌、抗菌和抗寄生虫剂。这些化合物因其在开发合成药物、诊断和病理探针中的效用而被积极研究,突出了它们在设计新的治疗策略中的重要性 (李振振等人,2018)。

化学和性质中的杂环化合物

杂环化合物的化学性质的多样性,例如吡啶及其衍生物,以其广泛的应用而著称,包括它们在复杂化合物形成中的作用以及它们的生物和电化学活性。这强调了这些化合物在基础研究和实际应用中的重要性,与 3-硝基-4-吡咯烷-1-基苯甲酸 的效用和应用具有潜在的类比性 (M. Boča 等人,2011)。

吡咯烷在药物发现中的应用

吡咯烷是一种含氮五元杂环,在药物化学中广泛用于药物开发。由于 sp3 杂化,它能够有效探索药效团空间,有助于分子立体化学,并提供更大的三维覆盖范围,从而增强了它的重要性。这篇关于文献中吡咯烷及其衍生物的综述强调了它在为治疗人类疾病创造化合物中至关重要的作用,这表明 3-硝基-4-吡咯烷-1-基苯甲酸 在药物发现和开发中具有相关的潜在应用 (Giovanna Li Petri 等人,2021)。

安全和危害

未来方向

While specific future directions for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid are not available, research into pyrrolidine derivatives is ongoing. Pyrrolidine is a versatile scaffold for novel biologically active compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future may see the development of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

3-nitro-4-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(15)8-3-4-9(10(7-8)13(16)17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTQASLRSMDHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394878 | |

| Record name | 3-nitro-4-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40832-81-3 | |

| Record name | 3-nitro-4-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethanamine](/img/structure/B1306885.png)

![6-[(Z)-phenylmethylidene]-6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B1306890.png)